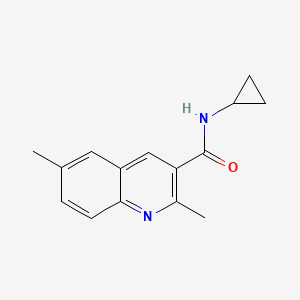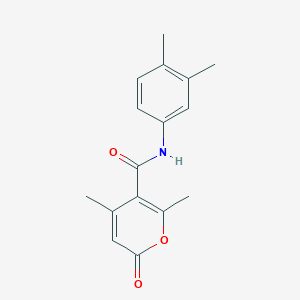
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide (CPQ) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPQ belongs to the quinoline family of compounds and has a unique cyclopropyl group attached to its structure. This cyclopropyl group gives CPQ distinct chemical properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to bind to specific sites on these proteins, altering their function and leading to changes in the electrical activity of cells. This effect can be used to investigate the role of ion channels in various biological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to alter the electrical activity of cells by modulating the function of ion channels. This effect can be used to investigate the role of ion channels in various biological processes, including the transmission of signals in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is its ability to modulate the function of ion channels, which are critical for the transmission of signals in the nervous system. This effect can be used to investigate the role of ion channels in various biological processes. However, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are many potential future directions for research involving N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide. One area of interest is the development of new compounds based on the N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide structure that have improved properties for scientific research. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and related compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and its effects on ion channels and other membrane proteins.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions required for the formation of the final product. One of the most commonly used methods for synthesizing N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of applications in scientific research. One of the most significant areas of research involves the investigation of the mechanism of action of various biological processes. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been used to study the function of ion channels, which are critical for the transmission of signals in the nervous system. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has also been used to investigate the role of certain enzymes in the metabolism of drugs and other compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-3-6-14-11(7-9)8-13(10(2)16-14)15(18)17-12-4-5-12/h3,6-8,12H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQBAODYHIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)



![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)

